molecular formula C23H20N4O3 B6017860 2-(4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide

2-(4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide

Cat. No.: B6017860
M. Wt: 400.4 g/mol
InChI Key: BMSVEQCBLUBBSP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-29-17-10-6-15(7-11-17)22-19-4-2-3-5-20(19)23(27-26-22)25-16-8-12-18(13-9-16)30-14-21(24)28/h2-13H,14H2,1H3,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSVEQCBLUBBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalazine-Based Analogues

Compound from :
  • Name: 2-(4-{[(1Z)-4-(4-Hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenoxy)acetamide
  • Molecular Formula : C₂₂H₁₈N₄O₃
  • Molecular Weight : 386.4 g/mol
  • Key Difference : Replacement of the 4-methoxyphenyl group with a 4-hydroxyphenyl group.
Compound 10h () :
  • Structure: 4-(4-Benzylphthalazin-1-ylamino)diphenylamine
  • Key Difference: Contains a benzyl group on the phthalazine and a diphenylamine linker instead of phenoxyacetamide.
  • Implications : The benzyl group increases steric bulk, which might hinder binding to flat enzymatic pockets compared to the smaller methoxyphenyl group in the target compound .

Phenoxyacetamide Derivatives with Heterocyclic Cores

Thiazole Derivatives () :
Compound ID Structure Molecular Weight (g/mol) Melting Point (°C)
13 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 422.54 289–290
18 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide 438.54 302–303

Comparison :

  • Core Difference: Piperazine-thiazole vs. phthalazine-phenoxyacetamide.
  • Activity : Thiazole derivatives in were designed as MMP inhibitors, suggesting the target compound might also interact with metalloproteinases, though this requires validation .
  • Physical Properties : Higher molecular weights (422–438 g/mol) and melting points (289–303°C) compared to the target compound (400.44 g/mol), possibly due to increased rigidity from the piperazine-thiazole system .
Thiazolidinone Derivatives () :
  • Example: V6 (2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-methoxyphenyl)acetamide)
  • Melting Point : 272–274°C
  • Key Difference: Incorporation of a thiazolidinone ring instead of phthalazine.
  • Implications: The thiazolidinone moiety is associated with hypoglycemic activity, highlighting how core heterocycles dictate functional roles. The lower melting point of V6 vs. the target compound may reflect reduced crystallinity due to the flexible thiazolidinone ring .

Substituted Acetamides with Aromatic Systems

N-(4-Hydroxyphenyl)acetamide () :
  • Structure : Simple acetamide with a 4-hydroxyphenyl group.
  • Key Difference: Lacks the phthalazine and phenoxy linker.
  • Implications: Over 289,000 studies reference this compound, underscoring the importance of the acetamide group in drug design.
Compound 3ag () :
  • Name: N-(Carbamoylmethyl)-2-(4-{[2-({[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide
  • Key Difference : Contains a benzimidazole-sulfonyl group and trifluoroethoxy substituent.

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